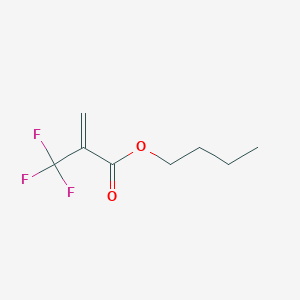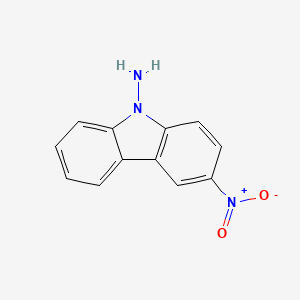![molecular formula C13H14N4O3 B14318890 Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate CAS No. 113675-93-7](/img/no-structure.png)
Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate typically involves the reaction of ethyl cyanoacetate with 2-methylphenylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to reflux to ensure complete reaction and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazines, and substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to modify biological molecules, potentially leading to enzyme inhibition or activation.
Comparación Con Compuestos Similares
Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate can be compared with other hydrazone derivatives, such as:
Phenylhydrazones: These compounds have a phenyl group instead of a methylphenyl group, leading to different chemical properties and reactivity.
Carbamoyl Hydrazones: These compounds contain a carbamoyl group, which can influence their biological activity and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
| 113675-93-7 | |
Fórmula molecular |
C13H14N4O3 |
Peso molecular |
274.28 g/mol |
Nombre IUPAC |
ethyl N-[2-cyano-2-[(2-methylphenyl)hydrazinylidene]acetyl]carbamate |
InChI |
InChI=1S/C13H14N4O3/c1-3-20-13(19)15-12(18)11(8-14)17-16-10-7-5-4-6-9(10)2/h4-7,16H,3H2,1-2H3,(H,15,18,19) |
Clave InChI |
SVUZKFKMOYMUKI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC(=O)C(=NNC1=CC=CC=C1C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate](/img/structure/B14318851.png)
![N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide](/img/structure/B14318857.png)

